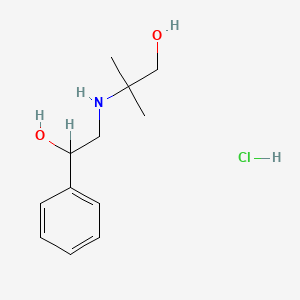
Fepradinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fepradinol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Fepradinol hydrochloride exhibits a unique mechanism of action that distinguishes it from other NSAIDs. Unlike many traditional NSAIDs, it does not significantly inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, which are key mediators of inflammation. Instead, its anti-inflammatory effects are attributed to other pathways, potentially leading to fewer gastrointestinal side effects commonly associated with NSAIDs .
Anti-inflammatory Effects
Fepradinol has been investigated for its efficacy in treating various inflammatory conditions:
- Arthritis : Studies have indicated that Fepradinol effectively suppresses zymosan-induced paw edema in rat models, demonstrating significant anti-inflammatory activity suitable for conditions like arthritis.
- Rosacea : A patent application highlighted the potential use of Fepradinol in pharmaceutical compositions aimed at treating rosacea, showcasing its versatility in dermatological applications .
Analgesic Properties
The compound's analgesic effects make it a candidate for pain management strategies, particularly in inflammatory-related pain scenarios. Its ability to alleviate pain without the sympathomimetic effects common in some other analgesics positions it as a favorable alternative .
In Vivo Studies
Recent studies have demonstrated the compound's effectiveness in various animal models:
- Tumor Growth Inhibition : In xenograft models, Fepradinol exhibited significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg, indicating potential applications in oncology.
- Reduction of Inflammation Markers : In models of induced arthritis, significant reductions in paw swelling were observed following treatment with Fepradinol.
Case Studies
Several case studies have documented the therapeutic potential of Fepradinol:
- Cancer Treatment : One study evaluated its anticancer effects in breast cancer models, where it induced significant apoptosis in cancer cells while minimally affecting normal cells.
- Infection Control : Another case study assessed its antimicrobial efficacy against multi-drug resistant bacterial strains, demonstrating effective growth inhibition.
Comparative Analysis with Other NSAIDs
The following table summarizes the comparative features of Fepradinol and other commonly used NSAIDs:
| Compound Name | Chemical Formula | Primary Uses | Unique Features |
|---|---|---|---|
| Fepradinol | C12H19NO2.ClH | Anti-inflammatory, analgesic | Unique mechanism without significant prostaglandin inhibition |
| Ibuprofen | C13H18O2 | Pain relief, anti-inflammatory | Widely used over-the-counter medication |
| Naproxen | C14H14O3 | Anti-inflammatory, analgesic | Longer half-life than Fepradinol |
| Diclofenac | C14H11Cl2NNaO2 | Anti-inflammatory | More potent but associated with higher gastrointestinal risks |
Safety Profile and Considerations
Fepradinol is noted for a favorable safety profile compared to traditional NSAIDs; however, allergic reactions such as contact dermatitis have been reported in some cases. Understanding these interactions is crucial for ensuring patient safety and optimizing therapeutic regimens .
Propiedades
Número CAS |
67704-50-1 |
|---|---|
Fórmula molecular |
C12H20ClNO2 |
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10;/h3-7,11,13-15H,8-9H2,1-2H3;1H |
Clave InChI |
VJOOWJGUDMCBMI-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O.Cl |
SMILES canónico |
CC(C)(CO)NCC(C1=CC=CC=C1)O.Cl |
Sinónimos |
(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)- D 2266 D-2266 Dalgen fepradinol fepradinol hydrochloride Flexidol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















